4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 941913-41-3
VCID: VC7396890
InChI: InChI=1S/C22H20N2O3S/c1-16-12-13-19(17(2)14-16)24-22(25)23(15-18-8-4-3-5-9-18)20-10-6-7-11-21(20)28(24,26)27/h3-14H,15H2,1-2H3
SMILES: CC1=CC(=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4)C
Molecular Formula: C22H20N2O3S
Molecular Weight: 392.47

4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

CAS No.: 941913-41-3

Cat. No.: VC7396890

Molecular Formula: C22H20N2O3S

Molecular Weight: 392.47

* For research use only. Not for human or veterinary use.

4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide - 941913-41-3

Specification

CAS No. 941913-41-3
Molecular Formula C22H20N2O3S
Molecular Weight 392.47
IUPAC Name 4-benzyl-2-(2,4-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Standard InChI InChI=1S/C22H20N2O3S/c1-16-12-13-19(17(2)14-16)24-22(25)23(15-18-8-4-3-5-9-18)20-10-6-7-11-21(20)28(24,26)27/h3-14H,15H2,1-2H3
Standard InChI Key VODZKSIYLKGSCZ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 1,2,4-benzothiadiazine core, a seven-membered heterocyclic ring containing sulfur and nitrogen atoms. The 1,1-dioxide moiety indicates two oxygen atoms double-bonded to the sulfur atom, enhancing the molecule's polarity and stability . Key substituents include:

  • 4-Benzyl group: A phenylmethyl moiety attached to the nitrogen at position 4.

  • 2-(2,4-Dimethylphenyl): A meta- and para-methyl-substituted benzene ring at position 2.

The IUPAC name, 4-benzyl-2-(2,4-dimethylphenyl)-1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-one, reflects this arrangement. The SMILES string CC1=CC(=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4)C provides a linear notation of its connectivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC22H20N2O3S\text{C}_{22}\text{H}_{20}\text{N}_{2}\text{O}_{3}\text{S}
Molecular Weight392.47 g/mol
CAS Registry Number941913-41-3
XLogP3 (Predicted)4.2
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

Synthesis and Preparation

Synthetic Pathways

Benzothiadiazines are typically synthesized via condensation reactions between o-aminobenzenesulfonamide derivatives and carbonyl-containing precursors . For this compound, the pathway likely involves:

  • Core Formation: Reaction of o-aminobenzenesulfonamide with a ketone or aldehyde to form the benzothiadiazine ring .

  • Substituent Introduction:

    • Benzylation: Alkylation at position 4 using benzyl bromide or chloride.

    • Arylation at Position 2: Coupling with 2,4-dimethylphenylboronic acid under Suzuki-Miyaura conditions .

A representative method from analogous compounds (e.g., 3-aryl-2H-1,2,4-benzothiadiazine 1,1-dioxides) involves refluxing N-phenylamidines with o-aminobenzenesulfonamide in acetic acid, yielding 26–44% product .

Optimization Challenges

  • Regioselectivity: Ensuring substitution occurs at positions 2 and 4 requires careful control of reaction conditions (e.g., temperature, catalysts).

  • Byproduct Formation: Over-alkylation or sulfonation may occur without stoichiometric precision .

CompoundTargetIC₅₀/EC₅₀Source
4-Benzyl derivative (This compound)ALR-2Pending
3-(p-Tolyl)-benzothiadiazineCOX-20.8 μM
4-Trifluoromethyl analogHIV-1 RT12 nM

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize potency against ALR-2 or COX-2.

  • In Vivo Studies: Pharmacokinetic profiling (e.g., bioavailability, half-life) in rodent models.

  • Crystallography: X-ray analysis to resolve binding modes with enzymatic targets.

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